Lithium phosphate

Description

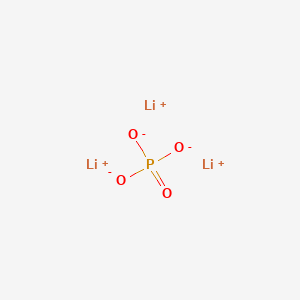

Structure

2D Structure

Properties

IUPAC Name |

trilithium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQULNDIKKJZPH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889590 | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-52-3 | |

| Record name | Lithium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QM4K05Q74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Phosphate (Li₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lithium phosphate (Li₃PO₄), a material of significant interest in solid-state batteries and other electrochemical applications. The document details the crystallographic parameters of its primary polymorphs, outlines experimental protocols for its synthesis and characterization, and visualizes key structural and procedural information.

Introduction to this compound Polymorphs

This compound is known to exist in three primary crystalline forms, or polymorphs, designated as β, γ, and α, which are stable at different temperatures.[1] The low-temperature β-phase is thermodynamically stable below approximately 400-500°C.[1][2] Above this temperature, it undergoes an irreversible phase transition to the γ-polymorph.[2] The γ-phase is stable at higher temperatures and will reversibly transition to the α-phase at temperatures exceeding 1167°C.[2] The synthesis method significantly influences the resulting crystal structure, with wet chemical methods typically producing the β-phase and solid-state reactions at high temperatures yielding the γ-phase.[1]

Quantitative Crystallographic Data

Table 1: Crystallographic Data for β-Li₃PO₄

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pmn2₁ (No. 31) | [1][3] |

| Lattice Parameters (a, b, c) | a = 6.1295(2) Å, b = 5.2546(2) Å, c = 4.8705(1) Å | [1] |

| a = 6.1281(6) Å, b = 5.2674(5) Å, c = 4.8923(2) Å | [2] | |

| a = 6.1155 Å, b = 5.2340 Å, c = 4.8452 Å | [4] | |

| Unit Cell Volume (V) | 157.19 ų (calculated from first parameter set) | |

| 157.92(2) ų | [2] | |

| Coordination Environment | Li⁺ and P⁵⁺ ions are tetrahedrally coordinated by O²⁻ ions (LiO₄ and PO₄ tetrahedra).[3] |

Table 2: Crystallographic Data for γ-Li₃PO₄

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1][5] |

| Space Group | Pnma (No. 62) | [5][6] |

| Lattice Parameters (a, b, c) | a = 6.1149(0) Å, b = 10.4728(2) Å, c = 4.9238(0) Å | [1] |

| a = 6.12569(5) Å, b = 10.48730(9) Å, c = 4.92957(4) Å | [2] | |

| a = 4.89 Å, b = 6.07 Å, c = 10.42 Å | [5] | |

| Unit Cell Volume (V) | 315.65 ų (calculated from first parameter set) | |

| 316.685(4) ų | [2] | |

| Coordination Environment | Similar to the β-phase, with LiO₄ and PO₄ tetrahedra as the primary building blocks.[5] A key distinction is the presence of some edge-sharing between LiO₄ tetrahedra in the γ-structure, whereas only vertex-sharing is observed in the β-phase.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound Polymorphs

3.1.1. Wet Chemical Synthesis of β-Li₃PO₄

This method, conducted at a low temperature, typically yields the β-polymorph of this compound.[1]

-

Precursor Preparation: Prepare aqueous solutions of lithium hydroxide (LiOH) and phosphoric acid (H₃PO₄).

-

Reaction: Slowly add the H₃PO₄ solution to the LiOH solution while stirring continuously at a controlled temperature of approximately 40°C.[1] A white precipitate of Li₃PO₄ will form.

-

Precipitate Recovery: Separate the precipitate from the solution by filtration.

-

Washing: Wash the collected precipitate with deionized water to remove any unreacted precursors or soluble byproducts.

-

Drying: Dry the purified precipitate in a vacuum oven at a low temperature to obtain the final β-Li₃PO₄ powder.

3.1.2. Solid-State Synthesis of γ-Li₃PO₄

This high-temperature method results in the formation of the γ-polymorph.[1]

-

Precursor Mixing: Weigh stoichiometric amounts of lithium carbonate (Li₂CO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a 3:1 molar ratio.[1]

-

Grinding: Thoroughly grind the precursors together in an agate mortar to ensure a homogeneous mixture.

-

Calcination: Place the mixture in a porcelain crucible and heat it in a furnace. Gradually increase the temperature from 200°C to 775°C over approximately 2.5 hours.[1]

-

Quenching: After the high-temperature dwell, rapidly cool the molten mixture by quenching it in liquid nitrogen to obtain granular Li₃PO₄.[1]

-

Final Grinding: Grind the resulting granular material for at least one hour to obtain a fine powder of γ-Li₃PO₄.[1]

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique for identifying the crystalline phases and determining the structural parameters of Li₃PO₄.

-

Sample Preparation: Prepare a powder sample of the synthesized Li₃PO₄. Ensure the sample is finely ground to minimize preferred orientation effects. Mount the powder on a sample holder, ensuring a flat and level surface.

-

Instrument Setup:

-

X-ray Source: Use a PANalytical instrument (or equivalent) with a copper X-ray tube (Cu Kα radiation, λ = 1.54096 Å).[1]

-

Operating Conditions: Set the X-ray tube to operate at 45 kV and 40 mA.[1]

-

Goniometer Scan: Collect the diffraction pattern over a 2θ range of 10° to 80° with a step size of 0.02° and a sufficient counting time per step.

-

-

Data Collection: Initiate the XRD scan and record the diffraction pattern.

Rietveld Refinement of XRD Data

Rietveld refinement is a powerful method for analyzing powder diffraction data to refine the crystal structure parameters.

-

Software Selection: Utilize a specialized software package such as GSAS or FullProf for the refinement.[1]

-

Initial Model:

-

Import the collected XRD data into the software.

-

Provide an initial structural model. This includes the space group and approximate lattice parameters for the expected phase (e.g., Pmn2₁ for β-Li₃PO₄ or Pnma for γ-Li₃PO₄). This information can be obtained from crystallographic databases.

-

-

Refinement Strategy:

-

Scale Factor and Background: Begin the refinement by fitting the scale factor and the background of the diffraction pattern. The background can be modeled using a polynomial function.

-

Lattice Parameters: Refine the unit cell parameters (a, b, and c).

-

Peak Shape Parameters: Refine the parameters that define the peak shape, such as the Gaussian and Lorentzian components (e.g., U, V, W parameters for Caglioti function).

-

Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit.

-

Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso) for each atom, which account for thermal vibrations.

-

-

Assessment of Fit: Monitor the goodness-of-fit indicators, such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the chi-squared (χ²) value. A good refinement is indicated by a low χ² value (ideally close to 1) and a visually good match between the observed and calculated diffraction patterns.

-

Final Parameters: Once the refinement has converged and the fit is satisfactory, extract the final refined structural parameters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the analysis of this compound's crystal structure.

Caption: Phase transition pathways of Li₃PO₄ polymorphs.

References

- 1. n-bri.org [n-bri.org]

- 2. tandfonline.com [tandfonline.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. users.wfu.edu [users.wfu.edu]

- 7. researchgate.net [researchgate.net]

fundamental electrochemical properties of lithium phosphate

An In-depth Technical Guide on the Fundamental Electrochemical Properties of Lithium Phosphate (Li₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Li₃PO₄) is a promising solid electrolyte material for all-solid-state lithium-ion batteries due to its notable thermal stability, safety, and environmental friendliness.[1][2] While its intrinsic ionic conductivity is relatively low compared to other solid electrolyte classes, significant research has been dedicated to enhancing its electrochemical properties through various synthesis methods, doping, and nanostructuring.[2] This guide provides a comprehensive overview of the core electrochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Electrochemical Properties

Ionic Conductivity

The ionic conductivity of this compound is highly dependent on its crystalline phase and morphology. The two most commonly studied polymorphs are the low-temperature β-phase and the high-temperature γ-phase.[3] Amorphous this compound generally exhibits higher ionic conductivity than its crystalline counterparts due to a more disordered structure.[4]

Recent advancements in synthesis, such as the co-precipitation method, have led to the production of nanostructured β-Li₃PO₄ with significantly improved ionic conductivity. For instance, β-Li₃PO₄ nanoparticles with an average size of 10 nm have demonstrated an ionic conductivity of 7.1 × 10⁻⁶ S·cm⁻¹ at room temperature, which is orders of magnitude higher than previously reported values for bulk Li₃PO₄.[2][5] The enhancement is attributed to the increased interfacial area and shortened diffusion pathways for lithium ions.[2] The ionic conductivity of Li₃PO₄ follows the Arrhenius relationship, with conductivity increasing with temperature.

Electrochemical Stability Window (ESW)

The electrochemical stability window represents the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for the compatibility of the solid electrolyte with high-voltage cathode materials and the lithium metal anode.[6] Theoretical calculations have predicted the electrochemical stability window of Li₃PO₄ to be relatively wide, making it a suitable candidate for use in high-energy-density batteries.[7][8] Experimental determination of the ESW is typically performed using cyclic voltammetry with a blocking electrode configuration. For a composite of 50 wt% LiBH₄/Li₃PO₄, a wide electrochemical window of 0.2–5 V (vs. Li/Li+) has been reported.[9] Sulfur-doping has also been shown to enhance the electrochemical stability against oxidation up to 4 V vs. Li⁺/Li.[10]

Voltage Profile

In the context of a solid electrolyte, the voltage profile is typically examined in a symmetric Li/Li₃PO₄/Li cell, which demonstrates the voltage response to lithium plating and stripping. The stability of the voltage profile over repeated cycles is an indicator of a stable interface between the lithium metal and the solid electrolyte.[11][12][13][14] The overpotential for lithium plating and stripping should ideally be low and remain constant during cycling.

Quantitative Data Summary

The following tables summarize the key quantitative electrochemical properties of this compound from various sources.

Table 1: Ionic Conductivity of this compound

| Material Phase/Morphology | Synthesis Method | Temperature (°C) | Ionic Conductivity (S·cm⁻¹) | Activation Energy (eV) | Reference |

| β-Li₃PO₄ (nanotubes, 10 nm) | Co-precipitation | Room Temperature | 7.1 × 10⁻⁶ | 0.38 | [2][5] |

| β-Li₃PO₄ (nanotubes, 10 nm) | Co-precipitation | 40 | 7.6 × 10⁻⁶ | 0.38 | [2] |

| β-Li₃PO₄ (nanotubes, 10 nm) | Co-precipitation | 60 | 1.3 × 10⁻⁵ | 0.38 | [2] |

| β-Li₃PO₄ (nanotubes, 10 nm) | Co-precipitation | 80 | 2.7 × 10⁻⁵ | 0.38 | [2][15] |

| γ-Li₃PO₄ | Solid-state reaction | Room Temperature | ~3.0 × 10⁻⁷ | - | [4] |

| β-Li₃PO₄ | Wet chemical reaction | Room Temperature | ~4.0 × 10⁻⁸ | - | [4] |

| Amorphous Li₃PO₄ | - | Room Temperature | ~10⁻⁸ - 10⁻⁷ | 0.55-0.67 | [4] |

Table 2: Electrochemical Stability Window of this compound

| Material Composition | Measurement Technique | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |

| 50 wt% LiBH₄/Li₃PO₄ composite | Cyclic Voltammetry | 0.2 - 5.0 | [9] |

| Sulfur-doped Li₃PO₄ | - | Stable up to 4.0 | [10] |

| Li₃PO₄ (calculated) | Density Functional Theory | Wide | [7][8] |

Experimental Protocols

Synthesis of β-Li₃PO₄ via Co-Precipitation

This protocol describes a method to synthesize nanostructured β-Li₃PO₄ with enhanced ionic conductivity.[2]

-

Preparation of Lithium Solution: Dissolve 3 g of lithium carbonate (Li₂CO₃) in deionized water at room temperature to achieve a lithium concentration of 0.21 mol/L.

-

pH Adjustment and Carbonate Removal: Adjust the initial pH of the solution to 5.0-5.5 using hydrochloric acid (HCl). Heat the solution to 70 °C and stir for 20-25 minutes to remove carbonate ions.

-

Precipitation: Readjust the pH to 12-13 by adding a 1% NaOH solution. Add a phosphate source, such as trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O), under stoichiometric conditions. A white precipitate of Li₃PO₄ will form.

-

Washing and Drying: Filter the precipitate and wash it multiple times with deionized water to remove any remaining impurities. Dry the collected powder in an oven at a suitable temperature (e.g., 80-100 °C) to obtain the final β-Li₃PO₄ product.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to determine the ionic conductivity of solid electrolytes.[16][17][18]

-

Sample Preparation: Prepare a dense pellet of the synthesized Li₃PO₄ powder by pressing it under high pressure (e.g., 4 metric tons).[19] The typical diameter of the pellet is around 10-13 mm, and the thickness should be measured accurately.

-

Electrode Application: Apply ion-blocking electrodes, such as gold or platinum, to both flat surfaces of the pellet by sputtering or by using conductive paste.[3]

-

Cell Assembly: Place the pellet in a suitable test cell (e.g., a Swagelok-type cell or a dedicated solid-state battery test cell) with electrical contacts to the electrodes.

-

EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz).[2] The measurement can be performed at various temperatures to determine the activation energy of ion conduction.

-

Data Analysis: The ionic conductivity (σ) is calculated from the bulk resistance (R_b) obtained from the Nyquist plot using the formula: σ = L / (R_b × A), where L is the thickness of the pellet and A is the electrode area. The bulk resistance is determined by fitting the impedance data to an appropriate equivalent circuit model.[7][16]

Cyclic Voltammetry (CV)

CV is used to determine the electrochemical stability window of the solid electrolyte.[20][21][22][23]

-

Working Electrode Preparation: A composite working electrode is typically used, consisting of the Li₃PO₄ powder, a conductive additive (e.g., carbon black), and a binder (e.g., PVDF), mixed in a suitable solvent to form a slurry. This slurry is then cast onto a current collector (e.g., aluminum foil) and dried.

-

Cell Assembly: Assemble an electrochemical cell in a three-electrode configuration within an argon-filled glovebox.[20][22] Use lithium metal as both the counter and reference electrodes, and the prepared Li₃PO₄ composite electrode as the working electrode. The solid electrolyte pellet is placed between the working electrode and the lithium electrodes.

-

CV Measurement: Connect the cell to a potentiostat. Sweep the potential linearly between a defined voltage range (e.g., 0 V to 5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).

-

Data Analysis: The electrochemical stability window is determined by the voltage at which a significant increase in current is observed, indicating the onset of oxidative or reductive decomposition of the electrolyte.

Galvanostatic Cycling

Galvanostatic cycling is used to evaluate the stability of the Li₃PO₄ electrolyte against lithium metal plating and stripping.[6][19][24]

-

Cell Assembly: Assemble a symmetric cell with the configuration Li/Li₃PO₄/Li in a coin cell or a Swagelok-type cell inside an argon-filled glovebox.

-

Cycling Protocol: Connect the cell to a battery cycler. Apply a constant current density (e.g., 0.1 mA/cm²) for a fixed duration in one direction (lithium stripping) and then reverse the current for the same duration (lithium plating).[25]

-

Data Analysis: Monitor the voltage profile over a large number of cycles. A stable voltage profile with low overpotential indicates good interfacial stability between the Li₃PO₄ electrolyte and the lithium metal electrodes.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. users.wfu.edu [users.wfu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biologic.net [biologic.net]

- 7. gamry.com [gamry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and electrochemical characterization of sulfur-doped Li3PO4 for all-solid-state battery applications: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. metrohm.com [metrohm.com]

- 17. researchgate.net [researchgate.net]

- 18. google.com [google.com]

- 19. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ossila.com [ossila.com]

- 22. researchgate.net [researchgate.net]

- 23. sop4cv.com [sop4cv.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Specific Capacity of Lithium Iron Phosphate (LiFePO₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical specific capacity of lithium iron phosphate (LiFePO₄), a critical cathode material in lithium-ion batteries. It delves into the fundamental principles governing its electrochemical performance, detailed experimental methodologies for its characterization, and a visual representation of the key processes involved.

Core Principles of Theoretical Specific Capacity

The theoretical specific capacity of an electrode material is the maximum amount of charge it can store per unit mass. This value is determined by the material's molar mass, the number of electrons transferred per formula unit during the electrochemical reaction, and Faraday's constant.

For lithium iron phosphate, the reversible electrochemical reaction involves the extraction and insertion of one lithium ion per formula unit of LiFePO₄:

LiFePO₄ ⇌ FePO₄ + Li⁺ + e⁻

During discharge, a lithium ion and an electron are inserted into the FePO₄ structure to form LiFePO₄. The reverse process occurs during charging.

The theoretical specific capacity (C) can be calculated using the following formula:

C = (n * F) / M

Where:

-

n is the number of electrons transferred per formula unit (for LiFePO₄, n = 1).

-

F is the Faraday constant, which is approximately 96485 C/mol or 26.8 Ah/mol.

-

M is the molar mass of the active material (for LiFePO₄, M ≈ 157.76 g/mol ).

Plugging in the values for LiFePO₄:

C = (1 * 26.8 Ah/mol) / 157.76 g/mol ≈ 0.170 Ah/g or 170 mAh/g

Thus, the theoretical specific capacity of lithium iron phosphate is approximately 170 mAh/g .[1][2][3][4][5]

Data Presentation: Key Parameters of LiFePO₄

The following table summarizes the key quantitative data for lithium iron phosphate, providing a clear comparison of its theoretical and practical properties.

| Parameter | Value | Unit | Notes |

| Theoretical Specific Capacity | ~170 | mAh/g | Based on the transfer of one Li⁺ ion per formula unit.[1][2][3][4][5] |

| Practical Specific Capacity | 120 - 160 | mAh/g | Commercial cells often exhibit lower capacity due to various factors.[1] |

| Nominal Voltage | ~3.2 - 3.3 | V | The flat voltage plateau during charge/discharge is a key characteristic. |

| Voltage Window | 2.0 - 4.2 | V | Typical voltage range for testing and operation. |

| Crystal Structure | Orthorhombic (Olivine) | - | Space group Pnma.[6][7] |

| Molar Mass | ~157.76 | g/mol | - |

| Faraday Constant (F) | ~26.8 | Ah/mol | - |

| Number of Electrons (n) | 1 | - | Per formula unit. |

Experimental Protocols

The determination of the specific capacity of LiFePO₄ is typically performed using galvanostatic cycling with potential limitation (GCPL) in a half-cell configuration (LiFePO₄ vs. Lithium metal).

Electrode Slurry Preparation

-

Composition: A typical electrode slurry consists of the active material (LiFePO₄), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio, commonly 80:10:10.

-

Mixing: The components are mixed in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry. This is often done using a planetary mixer or a magnetic stirrer.

Electrode Fabrication

-

Coating: The prepared slurry is uniformly coated onto a current collector, typically aluminum foil, using a doctor blade technique to a specific thickness.

-

Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.

-

Pressing: The dried electrode is then pressed to a desired density to ensure good electrical contact between the particles and the current collector.

-

Cutting: Circular electrodes of a specific diameter (e.g., 12 mm) are punched out from the pressed electrode sheet.

Coin Cell Assembly

-

Environment: The coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

-

Components: The cell consists of the prepared LiFePO₄ cathode, a lithium metal anode, a separator (e.g., a microporous polymer membrane), and an electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

-

Assembly Order: The components are stacked in the coin cell casing in the following order: cathode, separator soaked in electrolyte, lithium anode, and a spacer and spring to ensure good internal pressure. The cell is then crimped to seal it.

Galvanostatic Cycling with Potential Limitation (GCPL)

-

Instrumentation: A battery cycler is used to perform the charge-discharge tests.

-

Parameters:

-

C-rate: The charge and discharge current is typically set as a fraction of the theoretical capacity (C-rate). For example, a C/10 rate for a 1 mg active material electrode would be 17 µA.

-

Voltage Window: The cell is cycled between a lower and upper cutoff voltage, for instance, 2.5 V and 4.2 V.

-

Procedure: The cell is first charged at a constant current to the upper cutoff voltage, then held at that voltage until the current drops to a certain value (e.g., C/50). It is then discharged at a constant current to the lower cutoff voltage.

-

-

Data Acquisition: The battery cycler records the voltage, current, and time throughout the cycling process.

Calculation of Specific Capacity from Experimental Data

The specific discharge capacity is calculated from the galvanostatic discharge data using the following formula:

Specific Discharge Capacity (mAh/g) = (Discharge Current (mA) * Discharge Time (h)) / Mass of Active Material (g)

The mass of the active material is the weight of the LiFePO₄ in the electrode.

Mandatory Visualizations

Lithiation/Delithiation Signaling Pathway

The following diagram illustrates the two-phase reaction mechanism during the lithiation (discharge) and delithiation (charge) of LiFePO₄. The process involves the movement of a phase boundary between the lithium-rich (LiFePO₄) and lithium-poor (FePO₄) phases.

Caption: Lithiation and delithiation process in LiFePO₄.

Experimental Workflow for Specific Capacity Determination

This diagram outlines the key steps involved in the experimental determination of the specific capacity of LiFePO₄, from material preparation to data analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. lypbattery.com [lypbattery.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the Phase Transition Mechanism in LiFePO4 Cathode Using In Situ Raman Spectroscopy and 2D Correlation Spectroscopy during Initial Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

thermodynamic properties of lithium phosphate glass

An In-depth Technical Guide to the Thermodynamic Properties of Lithium Phosphate Glass

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound glasses (LPGs) are a class of inorganic vitreous materials that have garnered significant interest for a variety of technological applications. Their unique physical properties, such as low melting temperatures, high thermal expansion coefficients, and ionic conductivity, make them suitable for use as solid-state electrolytes in lithium-ion batteries, sealing materials, and matrices for waste containment.[1] The thermodynamic properties of these glasses are critical parameters that dictate their stability, processing conditions, and performance in these applications. This guide provides a comprehensive overview of the key thermodynamic characteristics of this compound glasses, detailed experimental methodologies for their characterization, and a summary of relevant quantitative data.

Core Thermodynamic Properties

The thermodynamic behavior of this compound glasses is primarily characterized by their response to thermal energy input. Key parameters include the glass transition temperature (Tg), crystallization temperature (Tc), thermal stability, and thermal expansion coefficient.

Glass Transition and Crystallization

The glass transition temperature (Tg) is a critical parameter representing the temperature at which an amorphous solid transitions from a hard and brittle state to a viscous, rubbery state. The crystallization temperature (Tc) is the temperature at which the amorphous glass structure begins to transform into a more ordered crystalline state. The difference between these two temperatures (ΔT = Tc - Tg) is often used as an indicator of the glass's thermal stability against devitrification. A larger ΔT value suggests a more stable glass that can withstand higher temperatures without crystallizing, which is crucial for applications like fiber drawing.[2]

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique to determine Tg and Tc.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow, while crystallization is marked by an exothermic peak.[4]

Thermal Stability

The thermal stability of this compound glasses is influenced by their chemical composition. For instance, the introduction of cations that enhance the glassy network, such as tungsten, can increase thermal stability by creating more covalent P-O-W bonds.[1] Studies have also shown that lithium-containing phosphate glasses are generally more thermally stable than their sodium or potassium counterparts.[1] The addition of certain oxides, like MgO, has been shown to improve the thermal stability factor of this compound glasses.[2] However, additions of P2O5 and V2O5 to a Li2O·2SiO2 glass system have been found to decrease its thermal stability.[5]

Data Summary: Thermodynamic Properties of Modified this compound Glasses

The following tables summarize key thermodynamic data for various this compound glass compositions found in the literature. These values are highly dependent on the specific composition and the experimental conditions under which they were measured.

| Glass System | Composition (mol%) | Tg (°C) | Tc (°C) | ΔT (Tc - Tg) (°C) | Reference |

| Li2O-P2O5 | 50Li2O-50P2O5 | 269-410 | - | - | [6] |

| Na2O-Li2O-P2O5 | 55P2O5–(45-x)Na2O–xLi2O (x=15) | - | - | >100 | [7] |

| Li2O-P2O5 with MgO | (1-x)(Li2O-P2O5) - xMgO (x=0-2) | - | - | >100 | [2] |

| ZnO–Na2O–P2O5 | - | 339 | 536 | 197 | [6] |

| Li2O-Fe2O3-P2O5 | Varies | 361-372 | - | - | [8] |

| Glass System | Composition | Coefficient of Thermal Expansion (α) (10⁻⁷/°C) | Reference |

| Li2O-P2O5 with CuO | 50P2O5-50Li2O + (0-20g) CuO | Increases with CuO content | [9] |

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental procedures. The following sections detail the common methodologies used for the synthesis and characterization of this compound glasses.

Synthesis: Melt-Quenching Technique

A widely used method for preparing this compound glasses is the conventional melt-quenching technique.[1][7][9]

Procedure:

-

Batching: High-purity precursor chemicals (e.g., Li2CO3, (NH4)2HPO4, P2O5, and any modifying oxides) are weighed in the desired molar ratios.

-

Mixing: The powders are thoroughly mixed to ensure a homogeneous melt.

-

Melting: The mixture is placed in a suitable crucible (e.g., alumina or platinum) and heated in a furnace. Melting temperatures typically range from 800°C to 950°C, depending on the composition.[10]

-

Fining: The melt is held at the maximum temperature for a period to remove bubbles and ensure homogeneity.

-

Quenching: The molten glass is rapidly cooled to below its glass transition temperature to prevent crystallization. This is often achieved by pouring the melt onto a preheated metal plate (e.g., brass or steel).[10]

-

Annealing: To relieve internal stresses induced during quenching, the resulting glass is annealed at a temperature slightly above its Tg for a specific duration, followed by slow cooling to room temperature.[10]

Characterization: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature, crystallization temperature, and heat capacity of glasses.[11]

Typical DSC Protocol:

-

Sample Preparation: A small amount of the glass sample (typically 5-20 mg) is weighed and sealed in an aluminum or platinum pan.[5][12] An empty, sealed pan is used as a reference.[12]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard material like indium.[5]

-

Measurement: The sample and reference pans are placed in the DSC furnace. The furnace is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).[5]

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The glass transition is identified as an endothermic shift in the baseline, and crystallization is observed as an exothermic peak. The onset temperatures of these events are determined from the resulting thermogram.[3][4]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound glasses.

Caption: Experimental workflow for synthesis and thermodynamic characterization of this compound glass.

Caption: Interrelationship between composition, structure, and properties of this compound glass.

Conclusion

The es are fundamental to their synthesis and application. This guide has provided an overview of the key thermodynamic parameters, summarized available data, and detailed the standard experimental protocols for their determination. The provided visualizations illustrate the interconnectedness of material synthesis, characterization, and performance. For researchers and professionals in materials science and drug development, a thorough understanding of these properties is essential for the rational design and optimization of this compound glass-based materials for advanced applications.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. lamav.weebly.com [lamav.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide on Early-Stage Research in Lithium Phosphate Synthesis

Introduction

Lithium phosphate (Li₃PO₄) is a promising material in the field of solid-state electrolytes for lithium-ion batteries due to its high thermal stability, safety, and environmentally friendly nature. While it has a lower ionic conductivity compared to other solid electrolytes, research is ongoing to enhance its electrochemical properties through various synthesis techniques, doping, and particle size modulation. This guide provides a comprehensive overview of the early-stage research on the synthesis of this compound, focusing on the core methodologies, experimental protocols, and resulting material properties. The primary application discussed is in the context of solid-state batteries.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into solid-state and liquid-phase methods. The choice of synthesis route significantly influences the purity, particle size, morphology, and ultimately, the electrochemical performance of the final product.

1. Solid-State Reaction Method

The solid-state reaction is a conventional method for preparing ceramic materials and is suitable for mass production. It involves the high-temperature reaction between precursor powders to achieve the desired phase formation.

-

Experimental Protocol:

-

Precursor Mixing: Stoichiometric amounts of lithium carbonate (Li₂CO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are mixed at a molar ratio of 3:2

-

An In-depth Technical Guide to the Phase Diagram and Transitions of Lithium Phosphate (Li₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram, crystal structures, and phase transitions of lithium phosphate (Li₃PO₄), a material of significant interest in solid-state electrolytes for lithium-ion batteries. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical relationships to support advanced research and development.

Introduction to this compound Polymorphism

This compound is known to exist in three primary crystalline forms, or polymorphs, at atmospheric pressure: the low-temperature β-phase, the mid-temperature γ-phase, and the high-temperature α-phase. The transitions between these phases are crucial for understanding the material's properties and performance in various applications. The crystal structures of Li₃PO₄ are derived from wurtzite, with oxygen atoms in an approximately hexagonal close-packing arrangement and lithium and phosphorus cations ordered over tetrahedral sites[1].

Phase Transitions at Atmospheric Pressure

The phase transformations of Li₃PO₄ are characterized by distinct temperature ranges and reversibility. The low-temperature β-form is stable below approximately 400°C.[2][3] Above this temperature, it irreversibly transforms into the γ-phase.[1][2][3] The transition from the γ-phase to the α-phase is reversible and occurs at a much higher temperature.[2][3]

Quantitative Data on Phase Transitions

The following table summarizes the key properties and transition temperatures of the α, β, and γ polymorphs of Li₃PO₄ at atmospheric pressure.

| Property | β-Li₃PO₄ | γ-Li₃PO₄ | α-Li₃PO₄ |

| Stability Range (°C) | < 400[2][3] | 450 - 1167[2][3] | > 1167[2][3] |

| Crystal System | Orthorhombic | Orthorhombic | - |

| Space Group | Pmn2₁[4] | Pmnb[4] | - |

| Lattice Parameters (Å) | a=6.1281, b=5.2674, c=4.8923 (at RT)[5] | a=6.1257, b=10.4873, c=4.9296 (at 650°C)[5] | - |

| β → γ Transition (°C) | ~450 (irreversible)[2][5] | - | - |

| γ → α Transition (°C) | - | > 1167 (reversible)[2][3] | - |

| Melting Point (°C) | - | - | ~1220[4] |

Signaling Pathway of Temperature-Induced Phase Transitions

The logical sequence of phase transitions as a function of temperature can be visualized as follows:

High-Pressure Behavior of this compound

Experimental data on the high-pressure phase diagram of Li₃PO₄ is limited. However, studies using Raman spectroscopy have provided insights into its behavior under compression.

A study on the effect of pressure on the vibrational modes of Li₃PO₄ confirmed an irreversible phase transition from a high-temperature form to a low-temperature form induced by pressure.[6] This suggests that pressure can favor the formation of the lower-temperature polymorph. Further detailed structural analysis of high-pressure phases of Li₃PO₄ is an area requiring more extensive research.

Experimental Protocols

The synthesis and characterization of Li₃PO₄ polymorphs involve specific experimental procedures.

Synthesis of Li₃PO₄ Polymorphs

4.1.1. Wet-Chemical Synthesis of β-Li₃PO₄ (Room Temperature)

This method allows for the synthesis of nano-sized β-Li₃PO₄ particles.[5]

-

Reactants: Lithium hydroxide monohydrate (LiOH·H₂O) and ammonium dihydrogen phosphate (NH₄H₂PO₄).

-

Procedure:

-

Dissolve LiOH·H₂O in deionized water to create a lithium hydroxide solution.

-

Add NH₄H₂PO₄ powder to the LiOH solution while stirring magnetically for approximately 10 minutes.

-

A precipitate of β-Li₃PO₄ will form.

-

Collect the precipitate by filtration.

-

Dry the collected sample in a vacuum at room temperature overnight.

-

4.1.2. Solid-State Synthesis and Transformation to γ-Li₃PO₄

This method typically involves heating the precursors to high temperatures.

-

Reactants: Lithium carbonate (Li₂CO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or Lithium oxide (Li₂O) and Phosphorus pentoxide (P₂O₅).

-

Procedure for β → γ transformation:

-

Prepare β-Li₃PO₄ using a wet-chemical method.

-

Place the β-Li₃PO₄ powder in an alumina crucible.

-

Heat the sample in an electric furnace in air at a temperature above the transition temperature (e.g., 650°C) for a specified duration (e.g., 1 hour) to induce the irreversible transformation to γ-Li₃PO₄.[5]

-

Characterization Techniques

A typical workflow for the synthesis and characterization of Li₃PO₄ polymorphs is outlined below.

4.2.1. X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phases of Li₃PO₄ and to determine their lattice parameters. Ex-situ XRD measurements at various temperatures are employed to track the phase transformations.[5]

4.2.2. Differential Scanning Calorimetry (DSC)

Conclusion

This guide has summarized the current understanding of the this compound phase diagram and its transitions at atmospheric pressure. The properties of the β, γ, and α polymorphs, along with their transition temperatures, have been presented in a structured format. Detailed experimental protocols for the synthesis of β- and γ-Li₃PO₄ have been provided, and the key characterization techniques have been outlined. While the behavior of Li₃PO₄ under high pressure has been touched upon, this remains an area with limited experimental data, presenting an opportunity for future research. The provided visualizations of the phase transition pathway and experimental workflow serve as valuable tools for researchers in the field.

References

Molecular Dynamics Simulation of Lithium Phosphate Glasses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and key findings from molecular dynamics (MD) simulations of lithium phosphate glasses, primarily focusing on the foundational work that has elucidated their structure and properties. This compound-based materials are of significant interest for applications ranging from solid-state electrolytes in batteries to biomedical devices. MD simulations offer an atomic-level window into the amorphous structure of these glasses, revealing correlations between composition, local structure, and macroscopic properties. This document details the force fields, simulation protocols, and analysis techniques employed in these computational studies. Key quantitative data on structural parameters and thermodynamic properties are summarized in tabular format for clarity. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the simulation process and the underlying physics.

Introduction

Phosphorous pentoxide (P₂O₅) is a network-forming oxide that, when modified with alkali oxides like lithium oxide (Li₂O), forms glasses with a range of interesting and technologically important properties. The addition of Li₂O disrupts the phosphate network, creating non-bridging oxygens (NBOs) and altering the glass structure, which in turn influences properties such as glass transition temperature (T_g), thermal stability, and ionic conductivity. Understanding these structure-property relationships at the atomic level is crucial for designing materials with tailored characteristics.

Molecular dynamics (MD) simulation is a powerful computational technique for investigating the structure and dynamics of amorphous materials. By simulating the time evolution of a system of atoms interacting through a defined force field, MD can generate realistic models of glass structures and provide insights that are often difficult to obtain through experimental methods alone. This guide focuses on the seminal work by Liang, Cygan, and Alam, who developed a robust force field and performed extensive MD simulations on the xLi₂O·(1-x)P₂O₅ glass system.[1][2][3]

Force Field and Interaction Potentials

A reliable force field is the cornerstone of any MD simulation, as it governs the interactions between atoms and thus the accuracy of the simulated properties. For this compound glasses, a composite force field that includes two-body and three-body interaction terms has been successfully employed.[1][2]

The total potential energy (E_total) of the system is given by:

E_total = E_Coulomb + E_short-range + E_three-body

Two-Body Interactions

The two-body term accounts for electrostatic (Coulomb) interactions and short-range van der Waals forces.

-

Coulombic Interaction : This is the standard electrostatic interaction between pairs of ions with effective partial charges. The effective charges used in the simulations by Liang et al. are crucial for capturing the partially covalent character of the P-O bonds.[1]

-

Short-Range Interaction : The short-range interactions, which include Pauli repulsion and dispersion forces, are modeled using a Lennard-Jones potential.[2][3] The functional form is:

E_LJ(r_ij) = D₀[ (R₀/r_ij)¹² - 2(R₀/r_ij)⁶ ]

where r_ij is the distance between atoms i and j, D₀ is the potential well depth, and R₀ is the finite distance at which the interatomic potential is zero.

Three-Body Interactions

To maintain the correct local geometry, particularly the tetrahedral coordination of phosphorus, three-body angle-bending terms are included. These interactions are modeled using a harmonic potential:[3]

E_angle(θ_ijk) = ½ k_θ (θ_ijk - θ₀)²

where θ_ijk is the angle formed by atoms i-j-k, k_θ is the force constant, and θ₀ is the equilibrium angle. This term is applied to O-P-O and P-O-P angles to preserve the PO₄ tetrahedra and their connectivity.[1]

Force Field Parameters

The parameters for the force field, developed by fitting to the structures of crystalline phosphate phases like LiPO₃ and P₂O₅, are essential for the simulation's accuracy.[1] The following table summarizes the parameters used in the foundational studies of this compound glasses.

| Interaction | Partial Charge (e) | Two-Body Potential | D₀ (eV) | R₀ (Å) |

| P | +1.85 | - | - | - |

| O | -0.74 | - | - | - |

| Li | +0.37 | - | - | - |

| P-O | - | Lennard-Jones | 0.004251 | 2.1550 |

| O-O | - | Lennard-Jones | 0.012185 | 3.2743 |

| Li-O | - | Lennard-Jones | 0.000668 | 2.8890 |

| Interaction | Three-Body Potential | k_θ (eV/rad²) | θ₀ (degrees) |

| O-P-O | Harmonic | 3.5401 | 109.47 |

| P-O-P | Harmonic | 20.9326 | 135.58 |

| Table 1: Force field parameters for the molecular dynamics simulation of xLi₂O·(1-x)P₂O₅ glasses.[3] |

Experimental Protocols: The Melt-Quench Method

To generate amorphous glass structures that mimic those produced experimentally, a "melt-quench" simulation protocol is employed. This involves melting the crystalline material at a high temperature to erase its structural memory, followed by a controlled cooling to a temperature below the glass transition point.

Simulation Workflow

The general workflow for the melt-quench simulation is as follows:

-

System Initialization : A simulation box is constructed with a random or crystalline arrangement of atoms corresponding to the desired stoichiometry of xLi₂O·(1-x)P₂O₅. The total number of atoms is typically in the range of 300-400.[3]

-

Melting and Equilibration : The system is heated to a high temperature, typically 3000 K, and simulated in the canonical (NVT) ensemble, where the number of atoms (N), volume (V), and temperature (T) are kept constant. A thermostat, such as the Hoover thermostat, is used to maintain the temperature.[1] This high-temperature equilibration is run for a sufficient duration (e.g., 50 ps with a 1 fs timestep) to ensure the system is in a molten, liquid state and has lost all memory of its initial configuration.[2]

-

Quenching : The molten system is then cooled down to room temperature (300 K). This is a critical step and is performed in a stepwise manner. The temperature is decreased in increments, and at each temperature step, a short NVT simulation is run to allow the system to relax. For instance, the cooling from 3000 K to 300 K can be performed in 500 steps, with each step lasting 7 ps.[3]

-

Final Equilibration : Once the system reaches the target temperature (e.g., 300 K), a final, longer NVT simulation (e.g., 50 ps) is performed to allow the resulting glass structure to fully equilibrate.[3]

Data Presentation: Structural and Thermodynamic Properties

The primary outputs of the MD simulations are the atomic trajectories, from which various structural and thermodynamic properties can be calculated.

Structural Analysis: Radial Distribution Functions

The most common method for analyzing the short-range order in amorphous materials is the radial distribution function (RDF), g(r). The RDF describes the probability of finding an atom at a distance r from a central atom, relative to a uniform distribution. Peaks in the RDF correspond to the most probable interatomic distances.

By integrating the RDF up to its first minimum, the coordination number (CN) can be calculated, which represents the average number of nearest neighbors around a central atom.

The following tables summarize the key structural parameters obtained from MD simulations of xLi₂O·(1-x)P₂O₅ glasses.

| Composition (x in xLi₂O·(1-x)P₂O₅) | P-O (Å) | Li-O (Å) | O-O (Å) | P-P (Å) |

| 0.0 | 1.57 | - | 2.49 | 2.91 |

| 0.1 | 1.55 | 1.99 | 2.49 | 2.91 |

| 0.2 | 1.54 | 1.97 | 2.49 | 2.93 |

| 0.3 | 1.54 | 1.97 | 2.49 | 2.93 |

| 0.4 | 1.54 | 1.97 | 2.47 | 2.95 |

| 0.5 | 1.53 | 1.97 | 2.47 | 2.97 |

| Table 2: Mean interatomic distances from RDF analysis for simulated this compound glasses.[1] |

| Composition (x in xLi₂O·(1-x)P₂O₅) | P-O CN | Li-O CN |

| 0.0 | 4.0 | - |

| 0.1 | 4.0 | 4.6 |

| 0.2 | 4.0 | 4.2 |

| 0.3 | 4.0 | 4.6 |

| 0.4 | 4.0 | 4.8 |

| 0.5 | 4.0 | 5.0 |

| Table 3: Mean coordination numbers (CN) for simulated this compound glasses.[1] |

| Composition (x in xLi₂O·(1-x)P₂O₅) | O-P-O Angle (°) | P-O-P Angle (°) |

| 0.0 | 109 | 137 |

| 0.1 | 110 | 137 |

| 0.2 | 110 | 136 |

| 0.3 | 110 | 137 |

| 0.4 | 109 | 137 |

| 0.5 | 110 | 137 |

| Table 4: Mean bond angles for simulated this compound glasses.[1] |

A key structural finding is the prevalence of three-membered rings of phosphate tetrahedra (P₃O₃) at intermediate Li₂O concentrations (around x=0.2), which correlates with a minimum in the glass transition temperature.[2]

Thermodynamic Properties: Glass Transition Temperature

The glass transition temperature (T_g) can be determined from the MD simulation by analyzing the change in volume (or density) as a function of temperature during the cooling process. A distinct change in the slope of the volume-temperature curve indicates the transition from the liquid to the glassy state.

| Composition (x in xLi₂O·(1-x)P₂O₅) | Simulated T_g (K) | Experimental T_g (K) |

| 0.0 | 730 | 705 |

| 0.1 | 630 | 595 |

| 0.2 | 580 | 565 |

| 0.3 | 630 | 585 |

| 0.4 | 690 | 625 |

| 0.5 | 720 | 675 |

| Table 5: Simulated and experimental glass transition temperatures (T_g).[1] |

While the absolute values of the simulated T_g are higher than the experimental ones, which is a known artifact of the very high cooling rates in MD simulations, the overall trend, including the minimum at x=0.2, is well-reproduced.[1]

Ionic Transport Properties

While the foundational studies on this compound glasses focused primarily on structure, the MD trajectories contain valuable information about the dynamics of the ions, from which transport properties like the lithium ion diffusion coefficient and ionic conductivity can be calculated. These properties are critical for applications in solid-state batteries.

Lithium Ion Diffusion

The diffusion coefficient (D) of lithium ions can be calculated from the mean squared displacement (MSD) of the ions over time, using the Einstein relation:

D = (1/6) * lim(t→∞) * (d/dt) < |r_i(t) - r_i(0)|² >

where <|r_i(t) - r_i(0)|²> is the ensemble-averaged mean squared displacement of the lithium ions. A plot of MSD versus time in the diffusive regime should be linear, and the diffusion coefficient is proportional to the slope of this line.

While specific diffusion coefficient values were not reported in the original studies by Liang et al., subsequent work on amorphous Li₃PO₄ using a neural network potential has estimated a Li diffusion activation energy of 0.55 eV, which is in good agreement with experimental measurements.[4] MD simulations have confirmed that the Li⁺ ions are the primary mobile species contributing to ionic conductivity.[5]

Ionic Conductivity

The DC ionic conductivity (σ) can be calculated from the diffusion coefficients of all ion types in the system using the Nernst-Einstein relation:

σ = (1 / (k_B * T * V)) * Σ(q_i² * D_i)

where k_B is the Boltzmann constant, T is the temperature, V is the volume, and the sum is over all ions i with charge q_i and diffusion coefficient D_i.

Conclusion

Molecular dynamics simulations, guided by a well-parameterized force field, have provided invaluable, atom-level insights into the structure of this compound glasses. The established melt-quench protocol successfully generates amorphous structures whose properties show good agreement with experimental data. The simulations have revealed a clear correlation between the concentration of Li₂O modifier, the formation of specific structural motifs like three-membered phosphate rings, and the macroscopic glass transition temperature. The quantitative data derived from these simulations, including interatomic distances, coordination numbers, and bond angles, provide a detailed picture of the short-range order within these glasses. Furthermore, the simulation framework allows for the investigation of dynamic properties, providing a pathway to compute and understand lithium ion transport, which is crucial for the development of next-generation solid electrolytes. This guide serves as a technical resource, summarizing the core methodologies and findings that form the basis of our current understanding of these complex and technologically important materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Phosphate (Li₃PO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phosphate (Li₃PO₄) is a promising material with diverse applications, notably as a solid-state electrolyte in lithium-ion batteries and as a coating material for cathodes. Its performance is intrinsically linked to its physicochemical properties, which are in turn dictated by the chosen synthesis route. This technical guide provides a comprehensive overview of the principal methods for synthesizing Li₃PO₄, including solid-state reaction, wet chemical co-precipitation, hydrothermal, and sol-gel methods. A detailed analysis of the key characterization techniques essential for evaluating the synthesized material is presented, encompassing structural, morphological, vibrational, and electrochemical properties. This document aims to equip researchers, scientists, and professionals in drug development with the foundational knowledge and detailed experimental protocols necessary for the successful synthesis and rigorous characterization of this compound.

Introduction

This compound (Li₃PO₄) is an inorganic compound that has garnered significant attention for its potential applications in energy storage and beyond. In the realm of lithium-ion batteries, it is explored as a stable solid electrolyte and as a surface coating for cathode materials to enhance their electrochemical performance and thermal stability. The synthesis method employed to produce Li₃PO₄ profoundly influences its crystal structure, particle size, morphology, and, consequently, its ionic conductivity and other critical properties. This guide delves into the fundamental synthesis methodologies and the essential characterization techniques required to produce and evaluate high-quality this compound.

There are three primary polymorphs of Li₃PO₄: β-Li₃PO₄, γ-Li₃PO₄, and α-Li₃PO₄, which are stable at progressively higher temperatures. The β-phase is the low-temperature, thermodynamically stable form, while the γ-phase is a high-temperature polymorph. The transition from the β to the γ phase is irreversible and typically occurs at temperatures above 500 °C.[1] The choice of synthesis method can determine which polymorph is obtained.

Synthesis of this compound

The selection of a synthesis method is a critical step that dictates the final properties of the Li₃PO₄ material. This section details the experimental protocols for the most common synthesis routes.

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for synthesizing crystalline Li₃PO₄. It involves the high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Selection and Mixing:

-

Common precursors include lithium carbonate (Li₂CO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) or lithium oxide (Li₂O) and phosphorus pentoxide (P₂O₅).[1]

-

The precursors are weighed in a stoichiometric ratio (e.g., 3:2 molar ratio for Li₂CO₃ and NH₄H₂PO₄) and intimately mixed.

-

Thorough mixing is achieved by grinding the precursors together in an agate mortar for at least 30 minutes to ensure homogeneity.

-

-

Calcination:

-

The mixed powder is placed in an alumina crucible.

-

The crucible is heated in a furnace with a controlled atmosphere (typically air). A common heating profile involves a gradual temperature ramp to a high temperature, followed by a dwell period. For example, heat from 200 °C to 775 °C over 2.5 hours and hold at 775 °C for 1 hour.[1]

-

-

Quenching and Post-Processing:

-

After the high-temperature dwell, the molten or sintered product is rapidly cooled (quenched) to room temperature, often by immersing the crucible in liquid nitrogen.[1]

-

The resulting solid is then ground into a fine powder using a mortar and pestle or a ball mill.

-

Wet Chemical Co-precipitation

The wet chemical co-precipitation method offers better control over particle size and morphology at lower reaction temperatures compared to the solid-state method.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of a lithium salt and a phosphate source. Common precursors are lithium hydroxide (LiOH) and phosphoric acid (H₃PO₄) or lithium carbonate (Li₂CO₃) and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O).[1][2]

-

For example, dissolve 3 g of Li₂CO₃ in deionized water to obtain a 0.21 mol/L Li⁺ solution.[2]

-

-

Precipitation:

-

Adjust the pH of the lithium-containing solution. For instance, adjust the pH to 5-5.5 with HCl to remove carbonate ions upon heating.[2]

-

Heat the solution (e.g., to 70 °C) while stirring to drive off CO₂.[2]

-

Readjust the pH to a basic value (e.g., 12-13) using a base like NaOH.[2]

-

Slowly add the phosphate solution to the lithium solution under vigorous stirring. A white precipitate of Li₃PO₄ will form.

-

The reaction is typically carried out at a controlled temperature, for example, 40 °C or 90 °C.[1][2]

-

-

Washing and Drying:

-

The precipitate is collected by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the collected powder in an oven at a moderate temperature (e.g., 110 °C) to remove water.[1]

-

-

Post-Processing:

-

The dried powder is often ground to obtain a fine, homogeneous product.

-

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-pressure and moderate-temperature aqueous solutions to crystallize materials. This technique can produce well-defined crystalline nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a homogeneous aqueous solution or suspension of lithium and phosphate precursors. For example, use LiOH·H₂O, FeSO₄·7H₂O (as a source of Fe for LiFePO₄, but the principle applies to Li₃PO₄ with appropriate precursors), and H₃PO₄.[3]

-

A typical procedure for LiFePO₄ involves slowly adding H₃PO₄ to a LiOH solution to form a Li₃PO₄ colloid, followed by the addition of the iron source.[3]

-

-

Hydrothermal Reaction:

-

Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 180 °C) for a specific duration (e.g., 6-24 hours).[4]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product several times with deionized water and ethanol to remove any residual reactants.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C).

-

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique for fabricating materials with high purity, homogeneity, and controlled stoichiometry at relatively low temperatures.

Experimental Protocol:

-

Sol Formation:

-

Dissolve lithium, and phosphate precursors in a suitable solvent. For instance, lithium nitrate (LiNO₃), and ammonium dihydrogen phosphate (NH₄H₂PO₄) can be used.[5]

-

A chelating agent, such as citric acid, is often added to form a stable sol.

-

The pH of the solution is carefully controlled, often by the addition of ammonia solution.

-

-

Gelation:

-

The sol is heated at a moderate temperature (e.g., 70-90 °C) to evaporate the solvent and promote polymerization, leading to the formation of a viscous gel.

-

-

Drying and Calcination:

-

The gel is dried in an oven to remove the remaining solvent.

-

The dried gel is then calcined at a higher temperature (e.g., 500-800 °C) in a controlled atmosphere to decompose the organic components and crystallize the Li₃PO₄.

-

Characterization of this compound

Thorough characterization is crucial to understand the properties of the synthesized Li₃PO₄ and its suitability for specific applications.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of the synthesized Li₃PO₄.

Experimental Protocol:

-

Sample Preparation: A small amount of the Li₃PO₄ powder is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å) over a range of 2θ angles.

-

Data Analysis:

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS or COD) to identify the crystalline phases present.

-

Rietveld refinement can be performed using software like GSAS to obtain detailed structural information, including lattice parameters, atomic positions, and phase fractions.[1]

-

The Debye-Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and agglomeration of the Li₃PO₄ powder.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powder is dispersed on a conductive carbon tape attached to an SEM stub.

-

To prevent charging effects for non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.

-

-

Imaging: The sample is scanned with a focused beam of electrons, and the resulting secondary or backscattered electrons are collected to form an image.

Transmission Electron Microscopy (TEM)

TEM provides higher resolution imaging than SEM, allowing for the observation of individual nanoparticles, lattice fringes, and crystal defects.

Experimental Protocol:

-

Sample Preparation:

-

A very small amount of the Li₃PO₄ powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

-

A drop of the dispersion is placed onto a TEM grid (typically a copper grid coated with a thin carbon film) and allowed to dry.

-

-

Imaging: A high-energy electron beam is transmitted through the thin sample to form an image. High-resolution TEM (HRTEM) can reveal the atomic lattice of the material.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the chemical bonds within the material, which are characteristic of the phosphate (PO₄³⁻) groups in Li₃PO₄.

Experimental Protocol (FTIR):

-

Sample Preparation: A small amount of the Li₃PO₄ powder is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The pellet is placed in the path of an infrared beam, and the transmitted radiation is measured as a function of wavenumber.

Experimental Protocol (Raman):

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the inelastically scattered light is collected and analyzed.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to investigate the ionic conductivity of Li₃PO₄, which is a critical parameter for its application as a solid electrolyte.

Experimental Protocol:

-

Cell Assembly:

-

The Li₃PO₄ powder is pressed into a dense pellet.

-

The pellet is sandwiched between two ion-blocking electrodes (e.g., stainless steel or gold).

-

-

Measurement:

-

A small amplitude AC voltage is applied across the cell over a wide range of frequencies (e.g., 1 MHz to 0.1 Hz).[6]

-

The resulting AC current and phase shift are measured to determine the impedance of the material.

-

-

Data Analysis:

-

The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance).

-

The bulk ionic conductivity can be calculated from the resistance obtained from the intercept of the impedance spectrum with the real axis.

-

Comparative Data of Synthesized this compound

The properties of Li₃PO₄ are highly dependent on the synthesis method. The following tables summarize key quantitative data from the literature for Li₃PO₄ prepared by different techniques.

Table 1: Structural and Morphological Properties of Li₃PO₄ from Different Synthesis Methods

| Synthesis Method | Crystalline Phase | Lattice Parameters (Å) | Crystallite Size (nm) | Particle Size (µm) |

| Solid-State | γ-Li₃PO₄ | a=6.11, b=10.47, c=4.92[1] | ~76[1] | 2.15 - 17.3[7] |

| Wet Chemical | β-Li₃PO₄ | a=6.13, b=5.25, c=4.87[1] | ~48[1] | 0.83 - 7.81[7] |

| Wet Chemical | β-Li₃PO₄ | - | - | ~0.01 (10 nm)[2] |

| Hydrothermal | β-Li₃PO₄ | - | - | Nanoparticles[8] |

Table 2: Electrochemical Properties of Li₃PO₄ from Different Synthesis Methods

| Synthesis Method | Ionic Conductivity (S/cm) at Room Temperature | Activation Energy (eV) |

| Solid-State | ~3 x 10⁻⁷ | 1.0 - 1.2[1] |

| Wet Chemical | ~4 x 10⁻⁸ | 1.4 - 1.6[1] |

| Wet Chemical | 7.1 x 10⁻⁶[2] | 0.38[2] |

Conclusion

The synthesis and characterization of this compound are pivotal for advancing its application in various technological fields. This guide has provided a detailed overview of the primary synthesis methods—solid-state, wet chemical, hydrothermal, and sol-gel—along with their respective experimental protocols. The choice of synthesis route significantly impacts the resulting material's properties, with wet chemical methods generally offering better control over particle size and morphology, leading to enhanced ionic conductivity.

A thorough characterization using a suite of analytical techniques, including XRD, SEM, TEM, FTIR, Raman spectroscopy, and EIS, is indispensable for understanding the structure-property relationships in synthesized Li₃PO₄. The data presented herein highlights the variability in properties achievable through different synthesis strategies and underscores the importance of careful process control. This comprehensive guide serves as a valuable resource for researchers and professionals, enabling them to make informed decisions in the synthesis and characterization of this compound for their specific applications.

References

- 1. n-bri.org [n-bri.org]

- 2. Synthesis and Characterization of this compound (Li3PO4) as a Solid Electrolyte [mdpi.com]

- 3. cityu.edu.hk [cityu.edu.hk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Fast preparation of LiFePO4 nanoparticles for lithium batteries by microwave-assisted hydrothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Solubility of Lithium Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium phosphate (Li₃PO₄) is an inorganic compound of significant interest, particularly as a precursor in the synthesis of cathode materials for lithium-ion batteries.[1] Its utility in various applications is often dictated by its behavior in aqueous media. As a sparingly soluble salt, understanding the thermodynamics and kinetics of its dissolution is critical for process optimization, impurity control, and material synthesis. This guide provides a comprehensive technical overview of the aqueous solubility of this compound, detailing the core thermodynamic principles, the influence of key environmental factors, quantitative solubility data, and standardized experimental protocols for its determination.

Thermodynamic Principles of Solubility

The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

Dissolution Equilibrium

When solid this compound is introduced to an aqueous solution, it dissociates into its constituent ions until the solution is saturated. At this point, a dynamic equilibrium is established between the solid phase and the dissolved ions.[2]

Li₃PO₄(s) ⇌ 3Li⁺(aq) + PO₄³⁻(aq)

Solubility Product Constant (Ksp)

The Ksp is the mathematical product of the dissolved ion concentrations raised to the power of their stoichiometric coefficients. It is a temperature-dependent constant that quantifies the extent of a substance's solubility. For this compound, the expression is:

Ksp = [Li⁺]³[PO₄³⁻]

Reported Ksp values for this compound at or near 25°C vary across the literature, highlighting the sensitivity of experimental measurements.[3][4]

Factors Influencing this compound Solubility

The solubility of this compound is not an intrinsic constant but is highly dependent on the chemical and physical properties of the solution.

Effect of Temperature

The dissolution of this compound in water is an endothermic process, meaning its solubility increases with rising temperature.[5] This behavior is consistent with Le Chatelier's principle, where applying heat to an endothermic system shifts the equilibrium toward the products (dissolved ions). This property is often exploited in industrial processes to control the precipitation and recovery of lithium.[6]

Effect of pH

The pH of the aqueous solution has a profound impact on the solubility of this compound. Solubility is significantly higher in acidic conditions and decreases as the pH becomes more alkaline.[6] This is due to the protonation of the phosphate anion (PO₄³⁻). In acidic solutions, the phosphate ion reacts with H⁺ ions to form hydrogen phosphate (HPO₄²⁻), dihydrogen phosphate (H₂PO₄⁻), and ultimately phosphoric acid (H₃PO₄).[7] This consumption of the phosphate ion shifts the dissolution equilibrium to the right, leading to increased solubility of the Li₃PO₄ salt. The optimal pH range for precipitating this compound is typically between 11.0 and 13.0.[8]

Common Ion Effect

In accordance with Le Chatelier's principle, the solubility of this compound is reduced by the presence of a common ion (either Li⁺ or PO₄³⁻) from another source.[9][10] For example, attempting to dissolve Li₃PO₄ in a solution already containing lithium chloride (LiCl) or sodium phosphate (Na₃PO₄) will result in a lower molar solubility than in pure water.[11] The added common ions shift the dissolution equilibrium to the left, favoring the solid, undissolved state.

Effect of Other Ionic Species

Conversely, the presence of non-common ions can sometimes increase solubility through a "salting-in" effect or complex formation. For instance, studies have shown that the solubility of this compound increases in the presence of sodium carbonate (Na₂CO₃), which is a crucial consideration in processes recovering lithium from brines containing multiple salts.[5][12]

Quantitative Solubility Data

The following tables summarize key quantitative data on the solubility of this compound from various sources.

Table 1: Solubility Product (Ksp) of this compound at ~25°C

| Ksp Value | Source |

|---|---|

| 2.37 x 10⁻¹¹ | Solubility of Things[3] |

| 3.2 x 10⁻⁹ | Purdue University[4], Dailymotion[2] |

Note: The discrepancy in Ksp values highlights the experimental challenges and potential variations in crystalline form or hydration state.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Source |

|---|---|---|---|

| 20 | 0.026 (mol/kg H₂O) | ~0.026 M | Rollet and Lauffenburger (1937)[13] |

| 25 | 0.027 | ~0.0023 M | Wikipedia[1] |

| 25 | 0.0244% | ~0.0021 M | NIH[12] |

| 80 | >0.0244% | >0.0021 M | NIH[12] |

Note: Data has been standardized where possible. Original sources may report in different units (e.g., molality, mass percent).

Table 3: pH-Dependent Solubility of this compound

| pH | Approximate Solubility (g/L) | Source |

|---|---|---|

| 1 | ~4.2 | ResearchGate[6] |

| 6 | ~0.6 | ResearchGate[6] |

| 11-13 | Minimal (Optimal for Precipitation) | Request PDF[8] |

Experimental Protocols for Solubility Determination